molecular formula C30H28F3N3O5S B11686667 Ethyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate

Ethyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate

Cat. No.: B11686667
M. Wt: 599.6 g/mol
InChI Key: CKPCEVXIKDDGGY-UHFFFAOYSA-N
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Description

Ethyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate involves multiple steps, including the formation of the imidazolidinone ring, the introduction of the trifluoromethyl group, and the final esterification. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the effects of various functional groups on biological activity, providing insights into structure-activity relationships.

    Industrial Applications: The compound’s chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[({3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate: shares similarities with other imidazolidinone derivatives, which also exhibit interesting biological activities.

    Trifluoromethyl-substituted compounds: These compounds are known for their enhanced metabolic stability and bioavailability, making them valuable in drug development.

Uniqueness

What sets this compound apart is its combination of functional groups, which may confer unique biological activities and chemical properties. The presence of the trifluoromethyl group, in particular, can significantly impact the compound’s pharmacokinetics and pharmacodynamics.

Properties

Molecular Formula

C30H28F3N3O5S

Molecular Weight

599.6 g/mol

IUPAC Name

ethyl 4-[[2-[3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C30H28F3N3O5S/c1-3-41-28(39)20-9-11-22(12-10-20)34-26(37)18-25-27(38)36(23-6-4-5-21(17-23)30(31,32)33)29(42)35(25)16-15-19-7-13-24(40-2)14-8-19/h4-14,17,25H,3,15-16,18H2,1-2H3,(H,34,37)

InChI Key

CKPCEVXIKDDGGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)OC)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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